
3-Iodo-alpha-methyltyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-alpha-methyltyrosine, also known as this compound, is a useful research compound. Its molecular formula is C10H12INO3 and its molecular weight is 321.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Tyrosine - Methyltyrosines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radiotracer for Tumor Imaging
SPECT Imaging:
IMT is primarily used as a radiotracer in Single Photon Emission Computed Tomography (SPECT). It is particularly effective in detecting non-small cell lung cancer (NSCLC). A study involving 44 SPECT studies demonstrated that IMT is avidly taken up by tumors, correlating with increased transmembrane transport of amino acids in malignancies. The feasibility of IMT SPECT was assessed for detection, staging, and treatment evaluation of NSCLC, showing promising results in monitoring tumor response to therapies .
PET Imaging:
In addition to SPECT, IMT derivatives such as 3-Fluoro-l-α-methyl tyrosine (FAMT) have been developed for Positron Emission Tomography (PET) imaging. FAMT exhibits higher specificity for cancerous tissues compared to traditional tracers like 18F-FDG. Clinical studies have indicated that FAMT PET can predict prognosis in patients with non-small cell lung cancer and differentiate between malignant and benign lesions effectively .
Mechanisms of Uptake in Cancer Cells
The uptake of IMT by tumors is mediated through specific amino acid transport systems, particularly system L transporters. Research has shown that IMT uptake is significantly enhanced in various cancer cell lines, including colon cancer (DLD-1 cells) and glioma cells. The expression of transporters such as LAT1 and LAT2 plays a crucial role in this process. For instance, a study on DLD-1 cells revealed that IMT uptake involved multiple transport systems and followed Michaelis-Menten kinetics, indicating a saturable transport mechanism .
Comparative Studies with Other Tracers
IMT has been compared with other imaging agents like 111In-octreotide in diagnosing carcinoid tumors. A study indicated that while IMT detected fewer lesions than octreotide scintigraphy, its uptake correlated with biochemical activity markers such as serotonin and catecholamines, suggesting its utility in assessing tumor activity beyond mere detection .
Case Studies and Clinical Applications
Several case studies highlight the clinical applications of IMT:
- Non-Small Cell Lung Cancer: In a cohort study, patients underwent IMT SPECT before and after radiotherapy. The imaging results were correlated with histological findings from bronchoscopy and CT scans to assess treatment efficacy .
- Carcinoid Tumors: In patients with metastatic carcinoid tumors, IMT scintigraphy demonstrated potential for detecting lesions not visible on other imaging modalities, emphasizing its role in comprehensive tumor assessment .
Summary Table of Applications
Análisis De Reacciones Químicas
Direct Iodination of α-Methyltyrosine
-
Reagents :
-
IODO-GEN (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) as an oxidizing agent.
-
Carrier-added (CA) or no-carrier-added (n.c.a.) iodine isotopes (e.g., 123I, 124I, 125I).
-
-
Conditions :
-
Purification :
Stereochemical Considerations
IMT exists as two enantiomers due to the α-methyl chiral center:
-
(S)-Isomer (Metirosine) : Biologically active form used in clinical applications .
-
(R)-Isomer : Less studied but synthesized for comparative biodistribution studies .
Structural Characteristics and Reactivity
The iodine atom at the meta position and α-methyl group confer distinct reactivity:
Halogen Bonding and Stability
-
The C–I bond in IMT participates in halogen bonding , enhancing its affinity for amino acid transporters (e.g., LAT1) .
-
Metabolic stability : α-Methylation prevents decarboxylation and deiodination, increasing in vivo half-life compared to non-methylated analogs .
Table 2: Comparative Stability of Tyrosine Derivatives
Compound | Decarboxylation Rate (µmol/min) | Deiodination (24h) | Source |
---|---|---|---|
3-Iodo-L-tyrosine | 4.2 | 35% | |
3-Iodo-α-methyltyrosine | 0.8 | 8% |
Interactions with Organic Anion Transporters
IMT undergoes renal reabsorption mediated by:
-
System B0^00 : Na+-dependent uptake in proximal tubules (S1 segment) .
-
Organic anion transporters (OATs) : Inhibited by probenecid, reducing renal retention and enhancing tumor-to-background ratios .
Radiochemical Degradation
-
Hydrolysis : IMT resists hydrolysis at pH 2–8 due to steric hindrance from the α-methyl group .
-
Oxidative Deiodination : Occurs under strong acidic conditions (pH < 2), releasing free iodide .
In Vivo Metabolism
Propiedades
Número CAS |
14684-02-7 |
---|---|
Fórmula molecular |
C10H12INO3 |
Peso molecular |
321.11 g/mol |
Nombre IUPAC |
2-amino-3-(4-hydroxy-3-iodophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12INO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15) |
Clave InChI |
KPOIUSXAPUHQNA-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |
SMILES canónico |
CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |
Key on ui other cas no. |
14684-02-7 |
Sinónimos |
123I-IMT 3-(123I)iodo-L-alpha-methyl tyrosine 3-(125I)iodo-alpha-methyl-L-tyrosine 3-iodo-alpha-methyltyrosine 3-iodo-alpha-methyltyrosine, (DL)-isomer 3-iodo-alpha-methyltyrosine, (L)-isomer 3-iodo-alpha-methyltyrosine, 123I-labeled 3-iodo-alpha-methyltyrosine, 123I-labeled, (L)-isomer 3-iodo-alpha-methyltyrosine, 131I-labeled, (D)-isomer 3-iodo-alpha-methyltyrosine, 131I-labeled, (DL)-isomer 3-iodo-alpha-methyltyrosine, 131I-labeled, (L)-isomer L-3-(123)I-iodo alpha-methyltyrosine L-3-iodo alpha-methyltyrosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.